(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

Lipophilicity Physicochemical profiling Membrane permeability

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 35879-53-9) is a chiral, trans-1,4-disubstituted cyclohexane derivative that serves as the ethyl ester of tranexamic acid. It features a primary aminomethyl group and an ethyl carboxylate moiety in a rigid (1R,4R) configuration.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 35879-53-9
Cat. No. B1313351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate
CAS35879-53-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)CN
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9H,2-7,11H2,1H3
InChIKeyYKPFISPUYINSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 35879-53-9): Chiral Cyclohexane Building Block for PROTAC Linkers and Serine Protease-Targeted Synthesis


(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 35879-53-9) is a chiral, trans-1,4-disubstituted cyclohexane derivative that serves as the ethyl ester of tranexamic acid. It features a primary aminomethyl group and an ethyl carboxylate moiety in a rigid (1R,4R) configuration [1]. The compound is cataloged as a PROTAC (Proteolysis Targeting Chimera) linker building block and has been employed as a synthetic intermediate in medicinal chemistry, particularly for constructing bifunctional degraders and serine protease inhibitors . Its defined stereochemistry, intermediate lipophilicity, and bifunctional reactivity distinguish it from the parent free acid and other alkyl ester analogs.

Why (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate Cannot Be Interchanged with Closely Related Analogs


Although (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate belongs to the tranexamic acid ester family, generic substitution with the free acid, methyl ester, cis isomer, or even the hydrochloride salt is scientifically unsound. The ethyl ester moiety produces a calculated log Po/w of 1.74 compared to 0.26 for the free acid and 0.86 for the methyl ester, directly altering membrane partitioning and pharmacokinetic behavior [1]. Critically, the trans (1R,4R) configuration of the cyclohexane ring imposes a rigid, extended linker geometry that—in PROTAC applications—yields superior cooperative degradation activity compared to the folded-back cis conformation, despite weaker binary binding affinities [2]. Serine protease selectivity further diverges: the 4-(aminomethyl) series strongly inhibits plasmin and trypsin but spares chymotrypsin, whereas the 4-(guanidinomethyl) series shows the opposite selectivity, making cross-class substitution functionally invalid [2]. These quantitative differences in lipophilicity, three-dimensional conformation, and target engagement mean that substituting any close analog will fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence: (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate vs. Closest Analogs


Log Po/w Lipophilicity: Ethyl Ester Occupies a Distinct Intermediate Range Between the Free Acid and Methyl Ester

In a systematic computational comparison of tranexamic acid (TA) alkyl ester derivatives using ACD/Percepta, the ethyl ester (TA2, corresponding to (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate) exhibited a calculated log Po/w of 1.74. This value is 1.48 units higher than the parent free acid TA (log Po/w = 0.26) and 0.88 units higher than the methyl ester TA1 (log Po/w = 0.86) [1]. The trend continues with propyl (TA3, 2.30), butyl (TA4, 2.56), and longer alkyl chains. The ethyl ester resides in a lipophilicity sweet spot—sufficiently above the free acid to enhance passive membrane permeation, yet below longer-chain esters, which can introduce solubility and formulation liabilities. The corresponding log Kp (skin permeability coefficient) for TA2 was calculated as −6.24, compared to −6.46 for the methyl ester and −5.69 for the butyl ester, confirming a rank-order improvement in predicted skin penetration with increasing chain length [1]. This intermediate position makes the ethyl ester particularly suitable for applications requiring balanced aqueous solubility and membrane flux, where the free acid would be too polar and longer-chain esters may be excessively lipophilic.

Lipophilicity Physicochemical profiling Membrane permeability Prodrug design

Serine Protease Selectivity: 4-(Aminomethyl) Esters Inhibit Plasmin and Trypsin but Not Chymotrypsin, Opposite to 4-(Guanidinomethyl) Analogs

In a direct head-to-head enzymatic study, Muramatu et al. (1982) compared the inhibitory profiles of aryl trans-4-(aminomethyl)cyclohexanecarboxylate (AmcHxCO2H) esters with their 4-(guanidinomethyl) counterparts (GmcHxCO2H) across a panel of serine proteases. The AmcHxCO2H esters (the structural class to which (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate belongs) strongly inhibited the esterolytic activity of trypsin and potently suppressed plasmin activity, but had no effect on chymotrypsin. In sharp contrast, GmcHxCO2H esters strongly inhibited the esterolytic activity of chymotrypsin but showed little or no inhibition of caseinolytic activity and did not inhibit plasmin [1]. Furthermore, among all esters tested, only the GmcHxCO2H p-tert-butylphenyl ester (GmcHxCOOPhBut) at a low concentration of 27 µM strongly inhibited histamine release from rat mast cells; AmcHxCO2H esters lacked this anti-allergic mast cell activity [1]. This demonstrates that the 4-(aminomethyl) pharmacophore confers a fundamentally different—and in some contexts, narrower—serine protease selectivity profile compared to the 4-(guanidinomethyl) pharmacophore.

Serine protease inhibition Plasmin Trypsin Chymotrypsin Selectivity profiling

PROTAC Linker Stereochemistry: Trans-Cyclohexyl Linker Yields Superior Cooperative Degradation Over Cis Despite Weaker Binary Binding

Pierri et al. (2024) conducted a direct molecular matched-pair comparison of PROTACs containing trans-cyclohexyl vs. cis-cyclohexyl linkers, using the LRRK2-targeting PROTAC XL01126 as the model system. The trans-cyclohexyl PROTAC was a better and more cooperative degrader of LRRK2 than its cis analog, despite exhibiting consistently weaker binary binding affinities to the VHL E3 ligase across the entire matched-pair series [1]. High-resolution co-crystal structures revealed the mechanistic basis: the trans linker adopts a rigid, extended 'stick-out' conformation, while the cis linker collapses into a folded-back conformation stabilized by a network of intramolecular contacts and long-range interactions with VHL [1]. This conformational difference directly impacts the propensity for ternary complex formation (POI–PROTAC–E3 ligase) and ultimately dictates cellular degradation efficiency. Although the study used a specific PROTAC scaffold, the stereochemical principle is generalizable: the trans-1,4-disubstituted cyclohexane geometry enforced by (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate provides a rigid, linear linker topology that is structurally pre-organized for productive ternary complex assembly.

PROTAC design Targeted protein degradation Linker stereochemistry Ternary complex LRRK2

Physicochemical Profile vs. Free Acid: Reduced H-Bond Donor Count and Increased Rotatable Bonds Favor Passive Permeability

A direct comparison of computed physicochemical descriptors reveals that (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate possesses a significantly more drug-like profile than the parent tranexamic acid (free acid). The ethyl ester has a molecular weight of 185.26 g/mol, XLogP3 of 1.0, topological polar surface area (TPSA) of 52.3 Ų, one hydrogen bond donor (the primary amine), and four rotatable bonds [1]. In contrast, tranexamic acid has a lower molecular weight of 157.21 g/mol, XLogP3 of 0.3, a larger TPSA of 63.3 Ų reflecting its free carboxylic acid group, two hydrogen bond donors (amine + carboxylic acid), and only two rotatable bonds [1]. The ethyl ester's elimination of the carboxylic acid H-bond donor and reduction in TPSA by 11 Ų both favor passive membrane permeation, consistent with the higher calculated log Po/w discussed in Evidence Item 1. Additionally, the ethyl ester's solubility is calculated as approximately 8 g/L (slightly soluble) at 25 °C , compared to tranexamic acid's high aqueous solubility (>100 g/L), further indicating a shift toward a more lipophilic, membrane-permeable profile. Commercially, the free base (CAS 35879-53-9) is available at ≥95% purity , while the hydrochloride salt form (CAS 19878-18-3) can be sourced at ≥98% purity with QC documentation including NMR, HPLC, and GC , offering procurement flexibility depending on the downstream chemistry requirements.

Physicochemical properties Hydrogen bonding Drug-likeness TPSA Rotatable bonds

Oral Absorption: Esterification of the Carboxylic Acid Enhances Bioavailability in the Tranexamic Acid Series (Class-Level Inference)

Svahn et al. (1986) demonstrated that esterification of tranexamic acid's carboxylic acid group produces derivatives with substantially enhanced oral absorption compared to the parent free acid. By measuring the amount of tranexamic acid excreted in the urine after oral dosing in rats, most ester derivatives showed greater absorption than tranexamic acid itself [1]. The clinical candidate Kabi 2161—1-[(ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, a double ester prodrug incorporating the ethyl ester motif—achieved a urinary recovery of tranexamic acid of 84.7–97.5% across ascending doses in healthy volunteers, compared to approximately 37% urinary recovery (and ~34% oral bioavailability) for unmodified tranexamic acid . Although Kabi 2161 is a more complex acyloxyalkyl carbamate prodrug rather than the simple ethyl ester, the underlying principle—that masking the carboxylate as an ester enhances gastrointestinal absorption by increasing lipophilicity and reducing ionization at intestinal pH—applies across the alkyl ester series. The simple ethyl ester, with its log Po/w of 1.74, is thus positioned as a mechanistically competent intermediate for designing orally bioavailable tranexamic acid prodrugs or ester-linked conjugates.

Oral bioavailability Prodrug strategy Urinary recovery Tranexamic acid Esterase hydrolysis

Priority Application Scenarios for (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Rigid Trans-Cyclohexyl Geometry for Optimal Ternary Complex Formation

For PROTAC chemists designing heterobifunctional degraders, (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate provides the trans-1,4-disubstituted cyclohexane scaffold that enforces a rigid, extended 'stick-out' linker conformation [1]. This geometry has been crystallographically demonstrated to favor productive ternary complex formation (POI–PROTAC–E3 ligase) and superior cooperative degradation activity compared to the folded-back cis isomer [1]. The ethyl ester group further offers a synthetic handle for amide coupling or hydrolysis to the carboxylic acid, enabling modular conjugation to E3 ligase ligands and target-protein binders. In this context, the compound is not interchangeable with cis-ethyl 4-(aminomethyl)cyclohexanecarboxylate (CAS 53676-39-4), which would produce a collapsed linker conformation detrimental to degradation efficiency. The availability of both the free base (≥95% purity) and the hydrochloride salt (≥98% purity with full QC) provides procurement flexibility for different coupling strategies.

Serine Protease Inhibitor Development Targeting Plasmin or Trypsin Without Chymotrypsin Cross-Reactivity

Research groups developing selective inhibitors of plasmin or trypsin can leverage the 4-(aminomethyl)cyclohexanecarboxylate scaffold, which exhibits strong inhibition of these proteases while completely sparing chymotrypsin [2]. This selectivity profile is opposite to that of the 4-(guanidinomethyl) series, which inhibits chymotrypsin but not plasmin [2]. (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate can be used as the core intermediate for synthesizing aryl ester derivatives or amide conjugates that retain this intrinsic selectivity. In fibrinolysis research or antiplasmin agent development, substituting the 4-(guanidinomethyl) analog would abolish plasmin inhibition and compromise the pharmacological rationale.

Topical or Transdermal Prodrug Formulation Requiring Balanced Lipophilicity for Stratum Corneum Penetration

With a calculated log Po/w of 1.74—intermediate between the excessively hydrophilic free acid (0.26) and highly lipophilic long-chain esters (≥2.56 for butyl and above)—(1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate occupies an optimal lipophilicity window for transdermal delivery [3]. Its predicted skin permeability coefficient (log Kp = −6.24) exceeds that of the methyl ester (−6.46) and the free acid, while its solubility of ~8 g/L remains sufficient for topical formulation [3]. This makes it a preferred ester intermediate for synthesizing topical tranexamic acid prodrugs aimed at treating melasma or hyperpigmentation, where the free acid's zwitterionic character severely limits skin penetration.

Orally Bioavailable Prodrug Design Using the Ethyl Ester Motif for Enhanced Gastrointestinal Absorption

The established class-level evidence that alkyl esterification of tranexamic acid significantly enhances oral absorption—with the related ethyl ester motif-containing prodrug Kabi 2161 achieving 84.7–97.5% urinary recovery versus ~37% for the parent acid—positions (1R,4R)-ethyl 4-(aminomethyl)cyclohexanecarboxylate as a strategically sound intermediate for oral prodrug programs [REFS-2 in Section 3, Evidence Item 5]. The ethyl ester reduces H-bond donor count from 2 to 1 and TPSA from 63.3 to 52.3 Ų compared to tranexamic acid, both factors contributing to improved intestinal permeability. Although the simple ethyl ester itself may undergo rapid esterase-mediated hydrolysis, it serves as the starting material for more stable prodrug constructs such as acyloxyalkyl carbamates that preserve the absorption advantage while controlling release kinetics.

Quote Request

Request a Quote for (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.